molecular formula C12H18N2O3 B12494257 N-(2,5-diethoxyphenyl)glycinamide

N-(2,5-diethoxyphenyl)glycinamide

Cat. No.: B12494257
M. Wt: 238.28 g/mol
InChI Key: QNTCBCXLPSZTGJ-UHFFFAOYSA-N
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Description

N-(2,5-diethoxyphenyl)glycinamide is an organic compound that belongs to the class of glycinamides It is characterized by the presence of a glycinamide moiety attached to a 2,5-diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-diethoxyphenyl)glycinamide typically involves the reaction of 2,5-diethoxyaniline with glycine derivatives under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-diethoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the glycinamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted glycinamides.

Scientific Research Applications

N-(2,5-diethoxyphenyl)glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-diethoxyphenyl)glycinamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)glycinamide
  • N-(2,5-diethoxyphenyl)-N2-(2-methoxyethyl)glycinamide

Uniqueness

N-(2,5-diethoxyphenyl)glycinamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

2-amino-N-(2,5-diethoxyphenyl)acetamide

InChI

InChI=1S/C12H18N2O3/c1-3-16-9-5-6-11(17-4-2)10(7-9)14-12(15)8-13/h5-7H,3-4,8,13H2,1-2H3,(H,14,15)

InChI Key

QNTCBCXLPSZTGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)CN

Origin of Product

United States

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